An In-depth Technical Guide to the Chemical Properties of Tributyl(prop-1-en-2-yl)stannane
An In-depth Technical Guide to the Chemical Properties of Tributyl(prop-1-en-2-yl)stannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of tributyl(prop-1-en-2-yl)stannane. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of chemical and biological pathways.
Core Chemical Properties
Tributyl(prop-1-en-2-yl)stannane, an organotin compound, possesses a unique combination of a reactive vinyl group and three butyl chains attached to a central tin atom. This structure imparts specific chemical characteristics that are valuable in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂Sn | [1][2] |
| Molecular Weight | 331.12 g/mol | [1][2] |
| CAS Number | 100073-15-2 | [2] |
| IUPAC Name | tributyl(prop-1-en-2-yl)stannane | [1][2] |
| Appearance | Colorless oil (presumed) | Inferred from similar compounds |
| Boiling Point | Not explicitly reported; likely similar to related compounds which distill at reduced pressure. | |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, DMF). | Inferred from reaction conditions |
Synthesis and Experimental Protocols
Proposed Synthesis via Grignard Reaction
This protocol is an adaptation based on established methods for preparing similar organotin compounds.
Reaction Scheme:
Materials and Equipment:
-
2-Bromopropene
-
Magnesium turnings
-
Tributyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and distillation
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a color change and gentle refluxing. The remaining 2-bromopropene solution is then added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the isopropenylmagnesium bromide.
-
Reaction with Tributyltin Chloride: The Grignard solution is cooled in an ice bath. A solution of tributyltin chloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield tributyl(prop-1-en-2-yl)stannane as a colorless oil.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for tributyl(prop-1-en-2-yl)stannane.
Chemical Reactivity: The Stille Coupling Reaction
A primary application of tributyl(prop-1-en-2-yl)stannane in organic synthesis is its participation in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.[4]
General Protocol for Stille Coupling
This is a generalized protocol; specific conditions may need to be optimized for different substrates.
Reaction Scheme:
Materials and Equipment:
-
Tributyl(prop-1-en-2-yl)stannane
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., DMF, toluene, THF)
-
Optional additives (e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (e.g., silica gel chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide/triflate, the palladium catalyst, and any additives. Add the solvent and stir to dissolve.
-
Addition of Stannane: Add tributyl(prop-1-en-2-yl)stannane to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle of the Stille Reaction:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of tributyl(prop-1-en-2-yl)stannane. While a complete set of publicly available, detailed spectra is limited, data from similar compounds and databases provide expected characteristics.
| Spectroscopy | Expected Data | Source/Reference |
| ¹H NMR | Signals for the tributyl group protons (~0.9-1.6 ppm). Signals for the isopropenyl group: methyl protons (~1.8-2.0 ppm) and vinyl protons (~4.5-5.5 ppm). | Inferred from general NMR principles and related compounds. |
| ¹³C NMR | Signals for the tributyl carbons (~10-30 ppm). Signals for the isopropenyl carbons: methyl carbon and sp² carbons. | [2] (Data mentioned as available) |
| FTIR | C-H stretching and bending vibrations for alkyl and vinyl groups. Sn-C stretching vibration. | [5] (Spectrum of similar compound available) |
| Mass Spec (GC-MS) | Molecular ion peak may be weak or absent. Characteristic fragmentation pattern involving the loss of butyl and isopropenyl groups. | [2] (Data mentioned as available) |
Expected Mass Spectrometry Fragmentation Pathway:
Caption: A plausible mass spectrometry fragmentation pathway.
Applications in Drug Development and Biological Activity
Organotin compounds, including tributyltin derivatives, have garnered interest for their potential biological activities. However, it is crucial to note that much of the available research pertains to the broader class of tributyltin compounds, and specific studies on tributyl(prop-1-en-2-yl)stannane are limited.
Cytotoxicity and Apoptosis Induction
Tributyltin (TBT) compounds are known to be cytotoxic and can induce apoptosis in various cancer cell lines.[6][7][8][9][10] The primary mechanism of TBT-induced apoptosis is believed to be through the intrinsic or mitochondrial pathway.
Proposed Apoptotic Signaling Pathway for Tributyltin Compounds:
Caption: The intrinsic apoptosis pathway potentially induced by tributyltin compounds.
It is hypothesized that tributyltin compounds can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[11][12]
Disclaimer: The information provided in this technical guide is for research and informational purposes only. Tributyltin compounds are toxic and should be handled with extreme caution by trained professionals in a laboratory setting. The biological activities described are based on existing research on related compounds and may not be directly applicable to tributyl(prop-1-en-2-yl)stannane. Further research is needed to fully elucidate the specific properties and hazards of this compound.
References
- 1. Buy tributyl(prop-1-en-2-yl)stannane | 100073-15-2 [smolecule.com]
- 2. Stannane, tributyl(1-methylethenyl)- | C15H32Sn | CID 10871254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Allyltributylstannane | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and radiosensitizing potency of Moscatilin in cancer cells at low radiation doses of X-ray and UV-C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
